tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the class of tetrahydroquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves a multi-step process:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds, under acidic or basic conditions to form the quinoxaline core.
Hydrogenation: The quinoxaline core is then subjected to hydrogenation to yield the tetrahydroquinoxaline derivative. This step is usually carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Esterification: The final step involves the esterification of the tetrahydroquinoxaline derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Quinoxaline derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrahydroquinoxaline core is of particular interest due to its presence in various bioactive molecules, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxyphenyl group enhances its interaction with biological targets, increasing its efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl group enhances its binding affinity, while the tert-butyl ester group provides stability and lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 3-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 3-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-16(14-9-5-8-12-18(14)24-4)21-15-10-6-7-11-17(15)22/h5-12,16,21H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGAWJDRWQSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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